6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Overview
Description
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound with the molecular formula C13H14F2N2. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions, a methyl group attached to the nitrogen atom, and a tetrahydrocarbazole core structure.
Preparation Methods
The synthesis of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrocarbazole core, followed by the introduction of fluorine atoms at the 6th and 8th positions. The final step involves the methylation of the nitrogen atom. Reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methylating agents like methyl iodide or dimethyl sulfate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .
Comparison with Similar Compounds
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be compared with other similar compounds, such as:
7,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has similar structural features but differs in the position of fluorine atoms and the presence of two methyl groups on the nitrogen atom.
6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYUGCBYNFXRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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